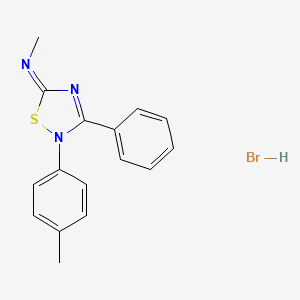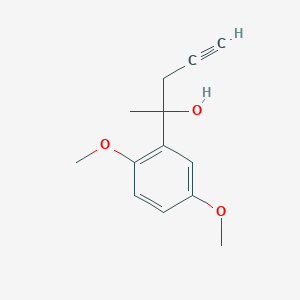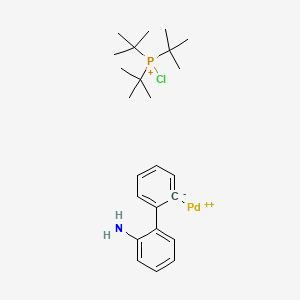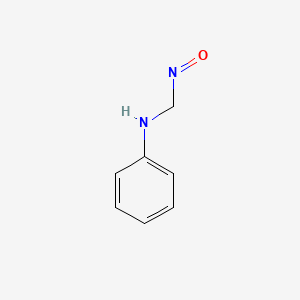![molecular formula C26H33N6O7P B11927814 diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-820132 is an investigational oral glucokinase activator developed by Bristol Myers Squibb. It is designed to treat type 2 diabetes mellitus by partially activating glucokinase, an enzyme that plays a crucial role in glucose metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BMS-820132 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for glucokinase activators often involve the use of organic solvents, catalysts, and temperature control to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for BMS-820132 are not publicly available. Typically, the production of such compounds involves large-scale chemical synthesis in specialized facilities, adhering to stringent quality control and regulatory standards to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BMS-820132 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of BMS-820132 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of BMS-820132 depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of the parent compound .
Wissenschaftliche Forschungsanwendungen
BMS-820132 has several scientific research applications, including:
Chemistry: Used as a tool compound to study glucokinase activation and its effects on glucose metabolism.
Biology: Investigated for its role in regulating glucose levels in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus.
Industry: Utilized in the development of new glucokinase activators and related compounds for pharmaceutical applications
Wirkmechanismus
BMS-820132 exerts its effects by partially activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose uptake and utilization, thereby lowering blood glucose levels. The molecular targets and pathways involved include the glucokinase enzyme and its associated regulatory proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dorzagliatin: A dual-acting full glucokinase activator developed for type 2 diabetes.
PF-06882961: An oral small molecule agonist of the glucagon-like peptide-1 receptor.
MK-0616: A macrocyclic PCSK9 protein-protein interaction inhibitor.
Uniqueness
BMS-820132 is unique in its partial activation of glucokinase, which provides a balanced approach to glucose regulation without causing excessive hypoglycemia. This distinguishes it from full activators like dorzagliatin, which may have a higher risk of hypoglycemia .
Eigenschaften
Molekularformel |
C26H33N6O7P |
|---|---|
Molekulargewicht |
572.5 g/mol |
IUPAC-Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-N-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C26H33N6O7P/c1-5-36-40(35,37-6-2)17-32-11-8-23(30-32)29-25(33)19-12-20(38-18(3)4)14-21(13-19)39-24-16-27-22(15-28-24)26(34)31-9-7-10-31/h8,11-16,18H,5-7,9-10,17H2,1-4H3,(H,29,30,33) |
InChI-Schlüssel |
OYUDYQMFVRHPIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CN1C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)OC3=NC=C(N=C3)C(=O)N4CCC4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)
![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)


![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)

![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
